![molecular formula C9H7BrO B1598695 3-(4-Bromophenyl)prop-2-yn-1-ol CAS No. 37614-58-7](/img/structure/B1598695.png)
3-(4-Bromophenyl)prop-2-yn-1-ol
Overview
Description
“3-(4-Bromophenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C9H7BrO . It is a solid substance .
Synthesis Analysis
The synthesis of “3-(4-Bromophenyl)prop-2-yn-1-ol” involves the reaction of the appropriate aryl iodide with propargylic alcohol in the presence of copper iodide and PdCl2 (PPh3)2 . The reaction is stirred at room temperature .Molecular Structure Analysis
The InChI code for “3-(4-Bromophenyl)prop-2-yn-1-ol” is 1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“3-(4-Bromophenyl)prop-2-yn-1-ol” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis
3-(4-Bromophenyl)prop-2-yn-1-ol: is a valuable compound in organic synthesis. It serves as a precursor for synthesizing various organic molecules, particularly those containing the propargyl alcohol moiety . Its bromophenyl group can undergo further functionalization, making it a versatile building block for creating complex organic structures. This compound is often used in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, 3-(4-Bromophenyl)prop-2-yn-1-ol is explored for its potential to act as an intermediate in the synthesis of bioactive molecules. Its structure allows for the introduction of pharmacophores through various chemical reactions, aiding in the design of compounds with desired biological activities . It can be used to create inhibitors, receptor ligands, and other pharmacologically relevant entities.
Material Science
The compound’s utility extends to material science, where it can be involved in the synthesis of organic electronic materials. Its ability to form π-conjugated systems makes it suitable for creating compounds that exhibit semiconducting properties, which are essential for organic light-emitting diodes (OLEDs) and other electronic applications .
Analytical Chemistry
In analytical chemistry, 3-(4-Bromophenyl)prop-2-yn-1-ol can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical structure allows for easy identification and quantification when analyzing complex mixtures or reaction outcomes .
Pharmacology
Pharmacologically, derivatives of 3-(4-Bromophenyl)prop-2-yn-1-ol may exhibit interesting biological activities. Research into its derivatives could lead to the discovery of new therapeutic agents with potential applications in treating various diseases . It’s particularly relevant in the study of enzyme inhibitors and receptor modulators.
Industrial Applications
On an industrial scale, 3-(4-Bromophenyl)prop-2-yn-1-ol and its derivatives can be used in the manufacture of fine chemicals. Its role as an intermediate can streamline the production processes of complex organic compounds required for various industries, including pharmaceuticals, agrochemicals, and dyes .
Safety and Hazards
properties
IUPAC Name |
3-(4-bromophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVUZDYGEDBOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398757 | |
Record name | 3-(4-bromophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)prop-2-yn-1-ol | |
CAS RN |
37614-58-7 | |
Record name | 3-(4-bromophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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